Product packaging for D-sorbopyranose(Cat. No.:)

D-sorbopyranose

Cat. No.: B14901833
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-IANNHFEVSA-N
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Description

D-Sorbopyranose is the cyclic pyranose form of D-sorbose, a ketose sugar structurally related to fructose. It exists in equilibrium with its furanose tautomers in solution, though crystalline forms predominantly adopt the pyranose configuration . Key physical properties include a specific rotation of $[α]_D +42.5°$ (c=2, H₂O, 20°C), melting point of 162–164°C, and high solubility in water (clear colorless solution). Its purity is confirmed by HPLC (>99%) and chromatographic homogeneity . The compound’s stability in the crystalline state avoids isomerization, simplifying structural studies . Derivatives like 1-amino-1-deoxy-α-D-sorbopyranose have been analyzed for molecular packing and hydrogen bonding via Hirshfeld surface analysis, revealing dense intermolecular interactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B14901833 D-sorbopyranose

Properties

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m1/s1

InChI Key

LKDRXBCSQODPBY-IANNHFEVSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: D-sorbopyranose can be synthesized from D-xylose through a series of chemical reactions. The process involves the oxidation of D-xylose to form a lactone intermediate, which is then reduced to yield this compound. The reaction conditions typically involve the use of acetic anhydride and hydrogenation catalysts .

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods. Microorganisms such as Pseudomonas species can be used to convert L-glucitol to D-sorbose, which can then be crystallized to obtain this compound. This method is advantageous due to its high yield and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: D-sorbopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Sugar alcohols

    Substitution: Ester or ether derivatives

Scientific Research Applications

D-sorbopyranose, also known as L-sorbose, is a rare sugar with various applications, stemming from its unique chemical properties and biological activities .

Properties and Characteristics

  • This compound (or L-Sorbose) forms α-pyranose with a 4C1 (or 1C4) conformation, where the anomer position is designated as carbon-1 .
  • It is a C-4 epimer of psicose .
  • Molecular docking experiments reveal binding features of L-sorbopyranose with the receptor SacB . The -OH2, and -OH4 groups from L-sorbopyranose interact with SacB . The orientation of the -OH5 group of D-psicopyranose differs from that of L-sorbopyranose, being axial for D-psicopyranose and equatorial for L-sorbopyranose .

Applications

  • Synthesis of Bioactive Compounds: Research indicates that bioactive compounds from natural sources, including sugars like this compound, hold significant scientific importance with extensive application prospects .
  • Pharmaceutical Applications: D-Tagatose, a rare sugar similar to L-sorbose, has shown potential beneficial effects and therapeutic properties in humans, including the treatment of hyperglycemia, anemia, and hemophilia, as well as promoting gut health through its prebiotic properties .
  • Novel food: D-Tagatose, a derivative of this compound, has been authorized as a novel food in Australia, New Zealand, and the European Union . Its use in food products and beverages is also accepted in other countries, including South Africa and South Korea .
  • Study of Acetonated Sugars: Conformational studies using proton magnetic resonance spectroscopy have revealed the favored conformations of the pyranose rings of several acetonated α-l-sorbo- and β-d-fructopyranoses . The introduction of 2,3-O-isopropylidene group affects the pyranose ring conformations . Rings of diacetonated l-sorbopyranoses with a trans-fused acetal ring are only slightly distorted from the stable 1C conformation .
  • Derivatives for Transfructosylation: L-sorbose can be used to synthesize novel non-digestible oligosaccharides through transfructosylation . L-sorbose is a good acceptor in transfructosylation reactions, yielding products with a degree of polymerization from 2 to 5 .
  • Structural Elucidation of Carbohydrates: NMR spectroscopy is used for the structural elucidation of D-tagatose and L-sorbose-fructosylated carbohydrates . Various NMR experiments, including 1D and 2D [1H, 1H] and [1H, 13C] NMR experiments (gCOSY, TOCSY, multiplicity-edited gHSQC, gHMBC and hybrid experiment gHSQC-TOCSY), are employed for NMR characterization .

Mechanism of Action

The mechanism of action of D-sorbopyranose involves its interaction with specific enzymes and metabolic pathways. As a ketohexose, it can be phosphorylated by hexokinase to form this compound-6-phosphate, which then enters various metabolic pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing energy production and storage .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyranoses

β-D-Fructopyranose

  • Structure: Both D-sorbopyranose and β-D-fructopyranose are ketohexoses, but this compound has hydroxyl groups at C3 and C4 in a cis configuration, whereas β-D-fructopyranose adopts a C2-keto group with axial hydroxyls at C3 and C3.
  • Equilibrium Behavior: In aqueous solution, this compound equilibrates with its furanose forms (e.g., β-D-sorbofuranose), while β-D-fructopyranose predominantly exists in the β-furanose form (65% at equilibrium) .
  • Applications: this compound derivatives are used in bioactive studies due to simplified dynamic equilibria, whereas β-D-fructopyranose is central to food science and glycobiology .

α-D-Ribopyranose

  • Structure: A pentose with a pyranose ring, α-D-ribopyranose lacks the C6 hydroxymethyl group present in this compound. Its hydroxyls at C2 and C3 are trans-configured, contrasting with this compound’s cis arrangement .
  • Thermodynamic Stability: α-D-Ribopyranose is less thermodynamically stable than this compound, favoring furanose forms in solution.

β-D-Xylopyranose

  • Structure: Another pentose, β-D-xylopyranose, shares a pyranose ring but lacks the C5 and C6 hydroxyls of this compound. Its C1 hydroxyl is β-configured, influencing hydrogen-bonding patterns .
  • Functional Role: β-D-Xylopyranose is a key building block in hemicellulose, whereas this compound derivatives are explored for pharmaceutical intermediates (e.g., pseudo-α-D-sorbopyranose in amine deamination studies) .

Comparative Data Table

Property This compound β-D-Fructopyranose α-D-Ribopyranose β-D-Xylopyranose
Formula C₆H₁₂O₆ C₆H₁₂O₆ C₅H₁₀O₅ C₅H₁₀O₅
Specific Rotation $[α]_D +42.5°$ $[α]_D -132°$ (1) $[α]_D -23.7°$ (8) $[α]_D -93°$ (10)
Melting Point 162–164°C 103–105°C (amorphous) Not reported 145–147°C
Key Applications Bioactive intermediates Food industry, glycans RNA precursors Hemicellulose synthesis
Crystal Stability No isomerization Prone to mutarotation Favors furanose forms Stable in β-form

Research Findings and Contrasts

  • Hydrogen-Bonding Networks: Hirshfeld analysis shows this compound derivatives form more O–H···O interactions (45–50% of surface contacts) compared to psicopyranose (40–45%), influencing crystallization efficiency .
  • Thermodynamics: Unlike β-D-fructopyranose, which readily isomerizes in solution, crystalline this compound remains isomer-free, aiding structural studies .

Q & A

Q. What are the standard analytical techniques for characterizing D-sorbopyranose’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for elucidating structural conformations and anomeric configurations.
  • Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns.
  • X-ray crystallography provides atomic-resolution data for absolute configuration validation.
  • High-Performance Liquid Chromatography (HPLC) with refractive index or UV detection ensures purity assessment. Standard protocols align with guidelines for carbohydrate analysis, emphasizing solvent systems and column selection .

Q. How should experiments be designed to assess this compound’s stability under varying environmental conditions?

Methodological Answer:

  • Use controlled variables: temperature (4°C–60°C), pH (2–12), and humidity (10%–90%).
  • Monitor degradation via HPLC or colorimetric assays (e.g., anthrone-sulfuric acid for total sugar quantification).
  • Include triplicate samples and negative controls (e.g., inert solvents) to isolate environmental effects. Data interpretation should account for Arrhenius kinetics for shelf-life predictions .

Q. What controls are essential in assessing this compound’s reactivity in glycosylation reactions?

Methodological Answer:

  • Positive controls: Use established glycosyl donors (e.g., D-glucose derivatives) under identical conditions.
  • Negative controls: Omit catalysts (e.g., Lewis acids) or use non-reactive solvents (e.g., DMSO).
  • Monitor reaction progress via Thin-Layer Chromatography (TLC) and quantify yields using gas chromatography (GC-MS). Ensure reaction vessels are moisture-free to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties of this compound be resolved?

Methodological Answer:

  • Conduct meta-analyses of existing data (e.g., enthalpy of formation, solubility) to identify methodological disparities (e.g., calorimetry vs. computational models).
  • Reproduce key studies under standardized conditions (ISO/IEC 17025) with rigorous error analysis.
  • Use Density Functional Theory (DFT) simulations to validate experimental data, focusing on solvation effects and conformational entropy .

How to formulate a research question using the PICO framework for studying this compound’s enzyme interactions?

Methodological Answer:

  • Population (P): Target enzymes (e.g., glycosidases, kinases).
  • Intervention (I): this compound exposure at varying concentrations.
  • Comparison (C): Other ketohexoses (e.g., D-fructose) or inhibitors.
  • Outcome (O): Binding affinity (measured via Surface Plasmon Resonance) or catalytic inhibition (IC₅₀).
  • Hypothesis: "Does this compound exhibit competitive inhibition against α-glucosidase compared to D-fructose?" .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Methodological Answer:

  • Nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/LC₅₀ values.
  • ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cell viability assays across concentrations).
  • Bootstrap resampling (1,000 iterations) to estimate confidence intervals for low-sample-size datasets .

Q. How to integrate computational modeling with experimental data in studying this compound’s conformational dynamics?

Methodological Answer:

  • Perform Molecular Dynamics (MD) simulations (AMBER or GROMACS) to predict ring puckering and chair-boat transitions.
  • Validate with experimental NMR coupling constants (³JHH) and NOE correlations.
  • Use Principal Component Analysis (PCA) to identify dominant conformational clusters .

Q. How to conduct a systematic review on this compound’s biological activities?

Methodological Answer:

  • Follow PRISMA guidelines: Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000).
  • Search databases (PubMed, SciFinder) using controlled vocabulary (MeSH terms: "Sorbose/chemistry," "Glycosides/pharmacology").
  • Extract data into standardized tables (e.g., biological targets, assay types, IC₅₀ values) and assess bias via ROBINS-I tool .

Methodological Best Practices

Q. How to ensure reproducibility in this compound crystallization experiments?

Methodological Answer:

  • Standardize solvent evaporation rates and seed crystal introduction.
  • Document supersaturation levels (via refractive index monitoring) and temperature gradients.
  • Share raw diffraction data (e.g., CIF files) in public repositories (Cambridge Structural Database) .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Methodological Answer:

  • Optimize Fischer glycosidation: Use anhydrous conditions, catalytic p-toluenesulfonic acid.
  • Purify via flash chromatography (silica gel, ethyl acetate:hexane gradients).
  • Validate synthetic routes using isotopic labeling (¹³C-glucose precursors) to track anomeric retention .

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